molecular formula C12H11NO2 B1317834 2,4-Dimethylquinoline-7-carboxylic acid CAS No. 936074-38-3

2,4-Dimethylquinoline-7-carboxylic acid

Cat. No.: B1317834
CAS No.: 936074-38-3
M. Wt: 201.22 g/mol
InChI Key: IWKCHSWYNHEKGB-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry. slideshare.net This designation is attributed to its recurring presence in compounds exhibiting a wide array of biological activities, making it a foundational template for drug design and development. jptcp.com Its versatility allows for the creation of large libraries of structurally diverse derivatives, which is a significant advantage in the search for new therapeutic agents. slideshare.net

The quinoline motif is a common feature in a multitude of natural products and synthetic molecules. chemicalpapers.com Over 200 biologically active quinoline and quinazoline (B50416) alkaloids have been identified from natural sources. ijsr.net Prominent examples include quinine, an alkaloid extracted from the bark of the Cinchona tree used to treat malaria, and camptothecin, a quinoline alkaloid with potent antitumor properties. cymitquimica.com Beyond nature, the quinoline ring is a core component of numerous synthetic pharmaceuticals and commercially available drugs, highlighting its therapeutic importance. jptcp.comcymitquimica.comnih.gov The broad spectrum of activities associated with these compounds includes antimalarial, antibacterial, anticancer, antifungal, and anti-inflammatory properties. cymitquimica.comchemicalbook.com

The chemical architecture of quinoline endows it with significant synthetic versatility. As a weak tertiary base, it can form salts with acids and is capable of undergoing both electrophilic and nucleophilic substitution reactions. chemicalbook.comsynarchive.com Electrophilic substitutions typically occur on the benzene (B151609) ring portion of the scaffold, while nucleophilic substitutions are favored on the pyridine (B92270) ring. mdpi.com This reactivity allows for the precise functionalization at various positions around the ring system. synarchive.com A number of well-established named reactions, including the Skraup, Doebner, Pfitzinger, and Combes syntheses, provide reliable methods for constructing the quinoline core from simple aniline (B41778) precursors, further attesting to its synthetic accessibility and the ease with which diverse derivatives can be generated. ijsr.netresearchgate.net

Specificity of Carboxylic Acid Functionalization within the Quinoline Ring System

The introduction of a carboxylic acid group onto the quinoline scaffold creates a quinoline carboxylic acid, a class of compounds with distinct properties. The position of this functionalization is critical, as it dictates the molecule's electronic properties, steric environment, and potential biological interactions. The acidic nature of the carboxyl group allows for the formation of salts and esters and can serve as a key hydrogen bonding donor or acceptor, which is often crucial for binding to biological macromolecules.

Among the various isomers, quinoline-4-carboxylic acids represent one of the most significant series of quinoline derivatives. chemicalpapers.comhit2lead.com This specific substitution pattern is found in numerous compounds with diverse and potent medicinal properties. hit2lead.comnih.gov The synthesis of this particular isomer is often achieved through specific and reliable methods like the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, or the Doebner reaction, which utilizes an aniline, an aldehyde, and pyruvic acid. wikipedia.orgnih.govjocpr.com The carboxylate at the 4-position is a key feature in many biologically active molecules, where it often acts as a crucial binding element, for instance, by forming a salt bridge with arginine residues in enzyme active sites. nih.gov

Overview of 2,4-Dimethylquinoline-7-carboxylic acid within the Quinoline Carboxylic Acid Family

This compound is a specific member of the extensive quinoline carboxylic acid family. Its structure is defined by a quinoline core with methyl groups at positions 2 and 4, and a carboxylic acid group at position 7.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₁NO₂
CAS Number 936074-38-3

While detailed experimental data and specific research applications for this compound are not extensively documented in peer-reviewed literature, its synthesis can be postulated based on established methodologies. A plausible route would be a variation of the Doebner–von Miller reaction. wikipedia.org This approach would likely involve the reaction of 3-aminobenzoic acid with an α,β-unsaturated carbonyl compound, such as 3-penten-2-one, under acidic conditions. The aniline nitrogen of the 3-aminobenzoic acid would undergo a conjugate addition to the unsaturated ketone, followed by cyclization and oxidation to form the final dimethylated quinoline carboxylic acid product.

The structural motifs present in this compound—the quinoline nucleus and the carboxylic acid group—place it within a class of compounds that are of significant and ongoing interest in the field of chemical and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-5-8(2)13-11-6-9(12(14)15)3-4-10(7)11/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKCHSWYNHEKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587979
Record name 2,4-Dimethylquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-38-3
Record name 2,4-Dimethylquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 2,4 Dimethylquinoline 7 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 7-position is the primary site for reactions such as esterification and amidation, leading to the formation of various functional derivatives.

Fischer Esterification: This is a classic acid-catalyzed esterification method where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comjackwestin.com The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction toward the ester product. masterorganicchemistry.com For 2,4-dimethylquinoline-7-carboxylic acid, this method is most effective with simple primary or secondary alcohols. commonorganicchemistry.com

Steglich Esterification: For more sensitive or sterically hindered alcohols, the Steglich esterification offers a milder alternative. commonorganicchemistry.com This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org The reaction proceeds at room temperature and avoids the harsh acidic conditions of the Fischer method, which is advantageous for substrates that may be acid-sensitive. commonorganicchemistry.comorgsyn.org The use of DCC and DMAP effectively suppresses the formation of side products and allows for high yields, even with demanding substrates. organic-chemistry.org

Common Esterification Reactions
MethodReagentsTypical ConditionsSuitability
Fischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)Heat, excess alcoholSimple primary and secondary alcohols. commonorganicchemistry.com
Steglich EsterificationAlcohol, DCC, DMAP (catalyst)Room temperature, aprotic solventAcid-sensitive substrates, sterically hindered alcohols. commonorganicchemistry.com

The synthesis of carboxamides from this compound is a crucial transformation, often achieved by reacting the carboxylic acid with a primary or secondary amine. Direct reaction is typically difficult because amines tend to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org Therefore, coupling agents are employed to activate the carboxylic acid.

Common coupling reagents used for this purpose include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as aminium/uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). hepatochem.comnih.govnih.gov For instance, the synthesis of 2,4-dimethylquinoline-6-carboxamide analogs has been successfully achieved via HATU coupling with various amines. nih.gov This methodology is directly applicable to the 7-carboxylic acid isomer.

A specific and efficient method for the amidation of heterocyclic carboxylic acids involves the use of tetraalkylthiuram disulfides as the amine source. researchgate.netresearchgate.net This reaction proceeds under simple thermal conditions, typically by heating the carboxylic acid with the tetraalkylthiuram disulfide in a solvent like 1,2-dichloroethane (B1671644) (DCE). researchgate.net This protocol has been successfully applied to various quinoline (B57606) carboxylic acids, providing a convenient route to the corresponding N,N-dialkylcarboxamides with good yields. researchgate.net

Amidation of Heterocyclic Carboxylic Acids using Tetraalkylthiuram Disulfides researchgate.net
Carboxylic Acid SubstrateThiuram Disulfide ReagentProductReaction Conditions
Heterocyclic-COOH(R₂NCS)₂S₂Heterocyclic-CONR₂DCE, 120 °C, 12 h

The mechanism of amide formation using a coupling agent like DCC involves several key steps. The direct conversion is challenging due to the basicity of amines, which leads to the formation of a non-reactive carboxylate. libretexts.org Coupling agents circumvent this issue by activating the carboxylic acid.

The general mechanism proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid first adds to the carbodiimide (B86325) (DCC) molecule. This step converts the hydroxyl group of the acid into a good leaving group, forming a highly reactive O-acylisourea intermediate. libretexts.orgyoutube.com

Nucleophilic Attack by the Amine: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated O-acylisourea intermediate. libretexts.orgyoutube.com

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate. youtube.com

Collapse of the Intermediate: The tetrahedral intermediate collapses, forming the stable amide bond and eliminating N,N'-dicyclohexylurea (DCU) as a byproduct. DCU is insoluble in most common organic solvents and precipitates out of the reaction mixture, which helps to drive the reaction to completion. libretexts.org

Amidation Reactions for Carboxamide Derivatives

Reactions on the Quinoline Ring System

The quinoline ring itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

In the quinoline ring system, electrophilic aromatic substitution (SEAr) preferentially occurs on the benzene (B151609) ring (positions 5, 6, 7, and 8) rather than the pyridine (B92270) ring (positions 2, 3, and 4). quimicaorganica.org The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the electronegative nitrogen atom. reddit.comwikipedia.org The most favored positions for substitution on an unsubstituted quinoline ring are C5 and C8, as the cationic intermediate formed by attack at these positions is more stable. quimicaorganica.org

For this compound, the directing effects of the three substituents must be considered:

Methyl Groups (at C2 and C4): These are activating groups, but their influence is primarily on the already deactivated pyridine ring.

Carboxylic Acid Group (at C7): This is a strong deactivating and meta-directing group. wikipedia.org

The powerful deactivating nature of the carboxylic acid group at position 7 will dominate the reactivity of the benzene ring. It strongly deactivates the ortho (C6, C8) and para (no para position) positions relative to itself. The meta-directing effect of the C7-COOH group will therefore direct incoming electrophiles to the C5 position. Consequently, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to occur predominantly at the C5 position of the quinoline ring.

Nucleophilic Substitution Reactions (e.g., C2, C4)

The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to nucleophilic attack. This reactivity is enhanced by the presence of a good leaving group, such as a halogen, at these positions. In derivatives like 2,4-dichloroquinoline, nucleophilic substitution occurs regioselectively. The C4 position is generally more reactive than the C2 position under mild conditions. nih.govstackexchange.com The increased susceptibility of the C2 and C4 positions is due to the electronegative nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate. stackexchange.comnih.gov For this compound itself, direct nucleophilic substitution is not feasible as a methyl group is a poor leaving group. However, this inherent reactivity at the C2 and C4 positions is a key consideration in the synthesis and derivatization of related quinoline compounds. mdpi.comdocumentsdelivered.com

N-Alkylation Reactions

The lone pair of electrons on the quinoline nitrogen atom makes it basic and nucleophilic, allowing for N-alkylation reactions. Treatment with alkyl halides or other alkylating agents can lead to the formation of quaternary quinolinium salts. This reaction is common for nitrogen-containing heterocycles. For instance, the alkylation of quinazolin-4(3H)-one with various alkylating agents, such as benzyl (B1604629) chloride and ethyl chloroacetate, consistently yields the N-alkylation product. juniperpublishers.com This indicates that the nitrogen atom in the heterocyclic ring is a primary site for alkylation.

Oxidation Pathways and Stability

The quinoline ring system is generally stable to oxidation. However, the substituents can be susceptible to oxidative transformation. The methyl groups at C2 and C4 can be oxidized to carboxylic acids under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO4). The stability of the aromatic core itself is high, but oxidative conditions can lead to the degradation of the side chains. Efficient synthesis of quinoline derivatives can be achieved through oxidative annulation reactions, highlighting the stability of the quinoline core under specific oxidative conditions. organic-chemistry.org

Decarboxylation Reactions

Quinoline carboxylic acids can undergo decarboxylation, typically upon heating, sometimes in the presence of a catalyst like copper. acs.org The ease of decarboxylation depends on the position of the carboxylic acid group. For instance, decarboxylation of quinoline-4-carboxylic acids can be achieved by refluxing in the presence of aqueous potassium carbonate (K2CO3). researchgate.net This reaction is a useful synthetic tool for removing the carboxyl group after it has served its purpose in directing other reactions or to produce the corresponding des-carboxy quinoline derivative.

Advanced Derivatization Strategies for this compound Analogues

This compound serves as a valuable starting material for the synthesis of more complex analogues. Derivatization can be achieved through various strategies targeting the carboxylic acid group or the quinoline ring itself.

Modification of the Carboxylic Acid: The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides. For example, Fischer-Speier esterification or reaction with reagents like TMS-diazomethane can yield the corresponding methyl ester. nih.gov These derivatives can then undergo further reactions.

Cross-Coupling Reactions: To introduce further diversity, halogenated precursors of this compound can be used in cross-coupling reactions. For instance, a bromo-substituted quinoline can undergo a Suzuki coupling with various boronic acids to introduce new aryl or heteroaryl substituents. nih.gov This strategy is a powerful tool for expanding the structural variety of quinoline analogues.

One-Pot Synthesis Protocols: Efficient synthetic routes, such as one-pot protocols involving Williamson ether synthesis followed by hydrolysis, have been developed for creating complex quinoline derivatives, demonstrating the versatility of the quinoline scaffold in building diverse chemical libraries. researchgate.net

These advanced strategies enable the systematic modification of the this compound structure to explore structure-activity relationships in various applications, including medicinal chemistry.

Table of Reaction Data

Reaction TypeReagents and ConditionsProduct TypeYieldReference
N-AlkylationBenzyl chloride, K2CO3, DMF, 100°C, 3hN-alkylated quinazolinone82% juniperpublishers.com
Suzuki CouplingR-boronic acid, Pd(PPh3)4, K2HPO4, dioxane/H2O, 130°C, 1.5hC-C coupled quinoline8-79% nih.gov
EsterificationMeI, Cs2CO3, DMF, rt, overnightMethyl ester quinoline71-93% nih.gov
C-2 AlkynylationTerminal alkyne, Pd/C-Cu, Water2-alkynyl-4-chloroquinolineGood nih.gov

Acid-Amine Cross-Coupling Reactions

The carboxylic acid functional group at the 7-position of the 2,4-dimethylquinoline (B72138) core is a versatile handle for a variety of chemical transformations. Among the most significant of these are acid-amine cross-coupling reactions, which lead to the formation of amide bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of a diverse array of functional molecules. The resulting 2,4-dimethylquinoline-7-carboxamides are a key structural motif in the development of novel therapeutic agents.

Detailed research has demonstrated the successful coupling of this compound with a range of primary and secondary amines. A common and effective method for achieving this transformation is through the use of peptide coupling reagents. One such widely employed reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

The general reaction scheme involves the activation of the carboxylic acid by HATU, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the thermodynamically stable amide bond and the release of byproducts. This methodology is valued for its mild reaction conditions, high yields, and broad substrate scope.

Table 1: Examples of Acid-Amine Cross-Coupling Reactions of this compound

Amine ReactantCoupling Reagent/BaseProduct
Aniline (B41778)HATU / DIPEAN-phenyl-2,4-dimethylquinoline-7-carboxamide
BenzylamineHATU / DIPEAN-benzyl-2,4-dimethylquinoline-7-carboxamide
MorpholineHATU / DIPEA(2,4-dimethylquinolin-7-yl)(morpholino)methanone
PiperidineHATU / DIPEA(2,4-dimethylquinolin-7-yl)(piperidin-1-yl)methanone
CyclopropylamineHATU / DIPEAN-cyclopropyl-2,4-dimethylquinoline-7-carboxamide

Structural Elucidation and Spectroscopic Characterization of 2,4 Dimethylquinoline 7 Carboxylic Acid

Vibrational Spectroscopy

Vibrational spectroscopy is a key method for identifying the functional groups within a molecule by analyzing its interaction with infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2,4-Dimethylquinoline-7-carboxylic acid is characterized by absorption bands that confirm the presence of its core functional groups: the quinoline (B57606) ring system and the carboxylic acid moiety.

The carboxylic acid group gives rise to two particularly prominent signals. A broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxyl group. The carbonyl (C=O) stretching vibration is anticipated to produce a strong, sharp absorption peak typically found between 1700-1725 cm⁻¹. ui.ac.id

The aromatic quinoline structure is evidenced by several bands. C-H stretching vibrations from the aromatic rings typically appear in the 3000-3100 cm⁻¹ range. mdpi.com The C=C and C=N stretching vibrations within the quinoline ring system are expected to produce a series of medium to strong bands in the 1450-1620 cm⁻¹ region. mdpi.comastrochem.org Furthermore, C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, are expected in the fingerprint region below 900 cm⁻¹. astrochem.org The methyl groups (CH₃) attached to the quinoline ring will likely show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1375-1450 cm⁻¹.

Table 1: Expected FT-IR Peaks for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H Stretch (broad)Carboxylic Acid
3000-3100C-H StretchAromatic (Quinoline)
2850-2960C-H StretchMethyl (CH₃)
1700-1725C=O StretchCarboxylic Acid
1450-1620C=C / C=N StretchAromatic (Quinoline)
1375-1450C-H BendMethyl (CH₃)
< 900C-H Bend (out-of-plane)Aromatic (Quinoline)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms within the structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the two methyl groups, and the carboxylic acid proton.

The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet far downfield, typically above 12 ppm, due to its acidic nature. The protons on the quinoline ring will resonate in the aromatic region, generally between 7.0 and 9.5 ppm. chemicalbook.com Protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, H-8) will exhibit chemical shifts and coupling patterns dependent on their position relative to the carboxylic acid and the fused pyridine (B92270) ring. The proton at H-3, being on the pyridine ring and situated between the two methyl groups, is expected to appear as a singlet. The two methyl groups at positions C-2 and C-4 will each produce a distinct singlet, likely in the range of 2.5-2.8 ppm. chemicalbook.com The specific chemical shifts will be influenced by the electronic environment created by the rest of the molecule. uncw.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH> 12Singlet (broad)
H-3~7.0-7.5Singlet
H-5, H-6, H-8~7.5-9.0Multiplet/Doublet
2-CH₃~2.5-2.8Singlet
4-CH₃~2.5-2.8Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 12 distinct signals are expected (assuming the solvent peak is excluded).

The carbonyl carbon of the carboxylic acid is the most deshielded, with its signal expected in the 165-180 ppm range. oregonstate.edu The nine carbons of the quinoline ring will resonate in the aromatic region, approximately between 120 and 150 ppm. spectrabase.com The quaternary carbons, such as C-2, C-4, C-7, and the ring junction carbons, will have their chemical shifts influenced by their substituents and position within the heterocyclic system. The carbons of the two methyl groups are expected to appear in the upfield region of the spectrum, typically between 18 and 25 ppm. nih.govchemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-COOH165-180
C-2, C-4145-160
Quinoline Aromatic Carbons120-150
2-CH₃, 4-CH₃18-25

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and provides information about the structure through analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion (M⁺) peak corresponding to its molecular weight of 201.22 g/mol .

A primary and highly characteristic fragmentation pathway for quinoline carboxylic acids is the loss of the carboxyl group. chempap.org This would involve the elimination of a COOH radical (45 mass units), leading to a prominent fragment ion at [M-45]⁺. An alternative fragmentation could be the loss of carbon dioxide (CO₂), resulting in an [M-44]⁺ peak. Further fragmentation of the quinoline ring itself often involves the expulsion of hydrogen cyanide (HCN), a characteristic loss for quinoline and its derivatives, which would lead to additional fragment ions. chempap.orgrsc.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValueIdentityFragmentation Pathway
201[M]⁺Molecular Ion
156[M-COOH]⁺Loss of carboxyl radical
157[M-CO₂]⁺Loss of carbon dioxide
129[M-COOH-HCN]⁺Subsequent loss of HCN

X-ray Diffraction Studies

As of the current review of scientific literature, specific single-crystal X-ray diffraction studies for this compound have not been reported. Such an analysis would provide definitive confirmation of the molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding through the carboxylic acid groups, in the solid state.

Single Crystal X-ray Diffraction Analysis

Despite a thorough search of crystallographic databases and scientific literature, specific single crystal X-ray diffraction data for this compound could not be located. Therefore, the following subsections are based on general principles and data from closely related quinoline carboxylic acid derivatives, which can provide a theoretical framework for the expected structural features of the title compound.

Molecular Conformation and Geometry

The molecular structure of this compound consists of a planar quinoline ring system substituted with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 7. The quinoline core itself is an aromatic bicyclic heterocycle, and as such, is expected to be largely planar. The methyl and carboxylic acid substituents will lie in or close to this plane.

Table 1: Hypothetical Torsion Angles for this compound based on Related Structures

Torsion Angle Expected Value (°)
C6-C7-C(O)-O ~180

Note: This table is illustrative and based on chemical intuition and data from similar molecules. Actual values would need to be determined experimentally.

Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals forces)

The presence of a carboxylic acid group in this compound dictates the primary intermolecular interactions. Carboxylic acids are well-known to form strong hydrogen bonds, typically resulting in the formation of centrosymmetric dimers where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This O-H···O hydrogen bond is a dominant feature in the crystal structures of most carboxylic acids.

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction (XRPD) is a powerful technique used to identify crystalline phases and can be used for phase identification and purity control in industrial settings. An XRPD pattern provides a fingerprint of a crystalline solid, with peak positions (in terms of 2θ) corresponding to the spacing between crystal lattice planes and peak intensities related to the arrangement of atoms within the unit cell.

As no experimental XRPD data for this compound has been found in the searched literature, a representative XRPD pattern cannot be presented. However, a hypothetical pattern would be expected to show a series of sharp peaks, characteristic of a well-ordered crystalline material. The exact peak positions and intensities would be unique to the specific crystal structure of this compound.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Computational Chemistry Studies on 2,4 Dimethylquinoline 7 Carboxylic Acid and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G'(d,p), serve to elucidate a variety of molecular properties. These calculations can be performed in a vacuum (gas phase) or with considerations for solvent effects using models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM).

Optimization of Molecular Geometry

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For 2,4-dimethylquinoline-7-carboxylic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms of the quinoline core, the methyl groups at positions 2 and 4, and the carboxylic acid group at position 7. The resulting optimized structure represents the most probable geometry of an isolated molecule and is the foundation for all subsequent property calculations. Studies on similar quinoline derivatives have successfully used DFT to achieve optimized geometries that correspond well with experimental data where available.

Electronic Structure Analysis

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO would also be located on the aromatic system, with potential contributions from the carboxylic acid group.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Quinoline Carboxylic Acid Derivative

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap (ΔE)4.5

Note: This table provides example values typical for this class of compounds to illustrate the concept.

The energies of the frontier orbitals are directly used to predict the global chemical reactivity and kinetic stability of a molecule. A molecule with a large HOMO-LUMO gap is considered "hard," indicating higher stability and lower reactivity. A molecule with a small gap is termed "soft," signifying lower stability and higher reactivity. These predictions are invaluable in fields like drug design, where the stability and reactivity of a potential drug molecule are of paramount importance. The analysis helps to understand how this compound might interact with biological targets or other chemical species.

From the HOMO and LUMO energy values, a suite of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior.

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Potential (μ): The negative of electronegativity, μ = -χ. It describes the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It is a measure of the molecule's resistance to a change in its electron distribution. It is directly related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, S = 1 / η.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules.

Table 2: Exemplary Chemical Reactivity Descriptors for a Quinoline Carboxylic Acid Derivative

DescriptorFormulaIllustrative Value (eV)
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO2.0
Electronegativity (χ)(I + A) / 24.25
Chemical Potential (μ)-(I + A) / 2-4.25
Chemical Hardness (η)(I - A) / 22.25
Chemical Softness (S)1 / η0.44
Electrophilicity Index (ω)μ² / (2η)4.01

Note: These values are calculated from the illustrative data in Table 1 and serve as an example.

Spectroscopic Property Predictions (e.g., UV-Vis Absorption Spectra via TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax).

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π → π* transitions within the aromatic quinoline system. The calculations provide information not only on the transition energies but also on the oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be calculated in different solvents to simulate experimental conditions and understand how the solvent environment affects the electronic transitions. Comparing theoretical and experimental spectra is a common way to validate the chosen computational methodology.

Table 3: Hypothetical TD-DFT Prediction for UV-Vis Absorption of a Quinoline Carboxylic Acid Derivative

Predicted λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
3250.45HOMO → LUMOπ → π
2800.30HOMO-1 → LUMOπ → π
2550.21HOMO → LUMO+1π → π*

Note: This table presents hypothetical data to illustrate the output of a TD-DFT calculation.

Vibrational Frequency Calculations

Vibrational frequency calculations are a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31+G(d,p). iosrjournals.org The output provides the frequencies of the fundamental vibrational modes, which correspond to specific bond stretching, bending, or twisting motions within the molecule.

For this compound, theoretical calculations can predict the characteristic vibrational frequencies for its key functional groups. The stretching vibration of the carbonyl group (C=O) in the carboxylic acid is particularly informative, typically appearing in the range of 1690–1750 cm⁻¹. nih.gov The precise frequency can be influenced by factors such as intramolecular hydrogen bonding and the electronic environment. mdpi.com Calculations also help assign the complex fingerprint region of the spectrum, detailing the vibrations of the quinoline ring system and methyl groups. mdpi.com By comparing the calculated spectrum with experimental data from FT-IR and FT-Raman spectroscopy, the molecular structure can be confirmed and analyzed in detail. iosrjournals.org The potential energy distribution (PED) analysis, derived from these computations, allows for the precise assignment of each vibrational mode to specific molecular motions. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table presents hypothetical yet representative data based on typical values for the functional groups found in the molecule and its analogues.

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Carboxylic Acid (-COOH) O-H Stretch 3500 - 2500 (broad, dimer)
Carboxylic Acid (-COOH) C=O Stretch 1750 - 1690
Aromatic Ring C-H Stretch 3100 - 3000
Aromatic Ring C=C/C=N Stretch 1650 - 1450
Methyl Groups (-CH₃) C-H Stretch (asymmetric & symmetric) 2980 - 2870
Aromatic Ring C-H In-plane Bend 1300 - 1000

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties.

For quinoline-based compounds, QSAR studies have successfully created predictive models for various biological activities, including anticancer and antiviral properties. nih.govresearchgate.netnih.gov These models are built by calculating a wide array of 2D and 3D molecular descriptors for a series of analogues and using statistical methods, such as machine learning algorithms, to identify which descriptors are most correlated with their measured in vitro activity (e.g., IC₅₀ values). nih.govnih.gov

The goal is to develop a reliable QSAR model that can predict the biological activity of new, unsynthesized compounds based solely on their structure. nih.gov Key descriptors often found to be significant for quinoline derivatives include electronic parameters (e.g., HOMO/LUMO energies), steric properties (e.g., molar volume), and lipophilicity (e.g., LogP). researchgate.netresearchgate.net A robust QSAR model, validated through internal and external test sets, can guide the design of new analogues of this compound with potentially enhanced biological efficacy. semanticscholar.org

Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinoline Analogues

Descriptor Class Example Descriptors Description
Electronic HOMO/LUMO Energy, Dipole Moment, Partial Charges Describes the electronic distribution, reactivity, and polarity of the molecule. researchgate.net
Steric/Topological Molar Volume, Surface Area, Ovality, Wiener Index Quantifies the size, shape, and branching of the molecular structure. researchgate.net
Lipophilicity LogP (Octanol-Water Partition Coefficient) Measures the hydrophobicity of the molecule, influencing its membrane permeability. researchgate.net
Thermodynamic Heat of Formation, Molar Refractivity Relates to the energetic stability and polarizability of the molecule.

| Hydrogen Bonding | Number of H-bond donors/acceptors | Indicates the potential for forming hydrogen bonds with a biological target. researchgate.net |

The biological activity of a molecule is fundamentally governed by its ability to interact with a specific biological target, which is dictated by its geometry and electronic properties. researchgate.net QSAR and molecular docking studies on quinoline carboxylic acid derivatives consistently highlight the importance of these features. nih.govsemanticscholar.org

Molecular Docking Investigations

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in elucidating potential mechanisms of action and predicting binding affinity.

Molecular docking studies performed on analogues of this compound have revealed key interaction patterns with various protein targets, such as dihydroorotate (B8406146) dehydrogenase (DHODH), sirtuins, and various kinases. researchgate.netnih.govnih.govfrontiersin.org These studies show that the quinoline core is a versatile scaffold for establishing critical binding interactions.

Commonly observed interactions include:

Hydrogen Bonds and Salt Bridges: The carboxylic acid group is crucial, often forming strong hydrogen bonds or salt bridges with positively charged or polar amino acid residues like Arginine (Arg) and Glutamine (Gln). nih.gov

Hydrophobic Interactions: The aromatic quinoline ring and methyl groups frequently engage in hydrophobic interactions with nonpolar residues such as Leucine (Leu), Valine (Val), and Alanine (Ala) within the binding pocket. nih.gov

π-π Stacking: The planar quinoline ring system can form favorable π-π stacking interactions with the aromatic side chains of residues like Tyrosine (Tyr) and Phenylalanine (Phe). nih.gov

The docking process calculates a scoring function, often expressed as binding affinity in kcal/mol, which estimates the strength of the ligand-protein interaction. ijcps.org Compounds with lower (more negative) binding energy scores are predicted to be more potent inhibitors. nih.gov

Table 3: Summary of Predicted Ligand-Protein Interactions for Quinoline Carboxylic Acid Analogues

Protein Target (PDB ID) Key Interacting Residues Type of Interaction Predicted Binding Affinity (kcal/mol)
Dihydroorotate Dehydrogenase (DHODH) Arg136, Gln47, Tyr356 Salt bridge, H-bond, Hydrophobic -7.0 to -9.5 researchgate.netnih.gov
SIRT3 (Not specified) H-bond, Hydrophobic Not specified frontiersin.org
Malarial Protein (1CET) (Not specified) H-bond -8.0 to -8.3 ijcps.org
c-Met Kinase Tyr1159, Met1160, Asp1222 π-π stacking, H-bond Not specified nih.gov

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time in a simulated physiological environment. researchgate.netnih.gov An MD simulation is typically run for tens to hundreds of nanoseconds to observe the conformational changes of both the ligand and the protein. nih.govtandfonline.com

Several key parameters are analyzed to determine the stability of the complex:

Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues to identify flexible regions of the protein. Residues in the binding site that interact with the ligand are expected to show lower fluctuation, indicating a stable binding interaction. nih.gov

Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and protein is monitored throughout the simulation. A high occupancy of these bonds confirms their importance in stabilizing the complex. researchgate.net

Radius of Gyration (RoG): This parameter measures the compactness of the protein. A stable RoG suggests that the protein is not unfolding and maintains its tertiary structure. nih.gov

MD simulations on quinoline derivatives have confirmed the stability of ligand-protein complexes predicted by docking, providing strong evidence for their proposed binding modes. researchgate.netnih.gov

| H-Bond Occupancy | Calculates the percentage of simulation time a specific hydrogen bond is maintained. researchgate.net | High occupancy (>50%) signifies a persistent, stable interaction. |

Non Clinical Applications and Research Frontiers of 2,4 Dimethylquinoline 7 Carboxylic Acid Derivatives

Applications in Advanced Materials Science

The unique photophysical and structural characteristics of quinoline (B57606) derivatives make them valuable building blocks for the creation of sophisticated materials with tailored optical, electronic, and structural properties.

Metal-Organic Frameworks (MOFs) Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial as it dictates the topology, porosity, and functional properties of the resulting framework. Polycarboxylic acids, particularly those containing N-heterocyclic rings like quinoline, are excellent candidates for MOF synthesis due to their strong coordination with metal centers and the potential for introducing additional functionalities.

Although the direct use of 2,4-dimethylquinoline-7-carboxylic acid as a primary linker in widely reported MOFs is not common, related structures such as quinoline-2,4-dicarboxylic acid have been successfully employed. These N-heterocyclic polycarboxylates can act as multidentate N,O-donor ligands, bridging multiple metal centers to form robust three-dimensional coordination polymers. The structural diversity of these frameworks can be influenced by synthesis conditions like temperature, leading to different ligand denticity and coordination modes. The incorporation of the quinoline moiety into the MOF structure can impart properties such as luminescence or catalytic activity. The research on MOFs assembled from semi-rigid polycarboxylate and auxiliary N-donor ligands continues to reveal novel structures and properties. researchgate.net

Luminescent Materials and Fluorescent Probes

The quinoline core is a well-known fluorophore, and its derivatives are extensively studied for applications in luminescent materials and fluorescent sensors. The fluorescence properties arise from π-π* transitions within the aromatic system, which can be finely tuned by altering the substitution pattern on the quinoline ring. The introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength and influencing the quantum yield.

Quinoline-based fluorescent probes have been designed for the detection of various analytes, including metal ions and carboxylic acids. researchgate.net The nitrogen atom in the quinoline ring can act as a binding site, and upon coordination with an analyte, a change in the fluorescence signal (such as quenching or enhancement) can be observed. For example, some quinoline-based receptors exhibit selective sensing of citric acid through the formation of an excimer, which produces a distinct emission signal. researchgate.net While specific studies on this compound are scarce, its structure suggests potential as a fluorophore whose properties could be modulated through the carboxylic acid group, making it a candidate for the development of new sensors or luminescent materials. The development of luminescent MOFs, which can arise from the organic linkers themselves, is also a burgeoning field with applications in sensing and light-emitting diodes. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, there is a continuous search for new materials that can improve the efficiency, stability, and color purity of Organic Light-Emitting Diodes (OLEDs). The emissive layer of an OLED is composed of organic molecules that emit light upon electronic excitation. Quinoline derivatives and related N-heterocyclic compounds have been investigated for this purpose. Their rigid structure helps to prevent non-radiative decay processes, and their electronic properties can be tailored to achieve emission across the visible spectrum.

For instance, fluorene-bridged quinazoline (B50416) and quinoxaline (B1680401) derivatives have been successfully used to create efficient blue-emitting OLEDs. researchgate.net These materials demonstrate how the combination of a fluorene (B118485) core with N-heterocyclic moieties can lead to high external quantum efficiencies. While this compound itself has not been highlighted as an OLED material, its fundamental quinoline structure is a relevant scaffold. The carboxylic acid group would likely require modification, for example, through esterification or conversion to a metal complex (like those involving 8-hydroxyquinoline), to be incorporated effectively into typical OLED device architectures.

Photovoltaic Applications (e.g., Dye-Sensitized Solar Cells - DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells. In a DSSC, a monolayer of sensitizer (B1316253) dye molecules absorbs light and injects electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). Metal-free organic dyes are of particular interest due to their high molar extinction coefficients, low cost, and tunable properties.

The design of these dyes often follows a Donor-π bridge-Acceptor (D-π-A) architecture. The quinoline moiety can serve as a potent electron acceptor or as part of the π-conjugated bridge. The carboxylic acid group is critical, acting as the anchoring unit that binds the dye to the TiO2 surface and facilitates electron injection.

Table 1: Performance of Quinoline-Based Dyes in DSSCs researchgate.net

Dye IDMax Absorption (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Open-Circuit Voltage (Voc, V)Short-Circuit Current (Jsc, mA/cm²)Fill Factor (FF)Power Conversion Efficiency (η, %)
JK-12843122,5000.699.980.745.09
JK-12943528,1000.7010.950.745.67
JK-13045230,1000.7011.520.756.07

Data measured in THF solution and on TiO2 film for photovoltaic performance.

These findings underscore the principle that derivatives of quinoline carboxylic acids are a viable and promising class of molecules for photovoltaic applications, warranting further investigation into isomers like this compound.

Polymeric Materials (e.g., Polyimides as Accelerators or Grafts)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through the polycondensation of a dianhydride and a diamine. While the direct incorporation of this compound into a polyimide backbone is not a standard procedure, the modification of polymers with functional molecules is a common strategy to impart new properties.

The synthesis of novel polyimides often involves the use of various aromatic tetracarboxylic dianhydrides and aromatic diamines. researchgate.net The properties of the final polymer are highly dependent on the chemical structure of these monomers. Functional groups can be introduced either into the monomer units before polymerization or by grafting onto the pre-formed polymer chain. A molecule like this compound could potentially be used to modify a polymer backbone, introducing the quinoline moiety as a pendant group. This could be explored to enhance the thermal stability, alter the optical properties (e.g., add fluorescence), or improve the processing characteristics of the base polymer.

Roles in Catalysis

The quinoline scaffold is not only a component of functional materials but also a privileged structure in the design of ligands for catalysis. The nitrogen atom of the quinoline ring can coordinate to a metal center, and when combined with other coordinating groups like the carboxylic acid, it can form stable chelate complexes. These metal-quinoline complexes can exhibit catalytic activity in a range of organic transformations.

For example, nickel complexes are known to catalyze a variety of reactions, and ligands can be used to modulate their reactivity and selectivity. researchgate.net While research into the catalytic applications of this compound complexes is not widely reported, the principle of using carboxylic acids in catalysis is well-established. Metallaphotoredox catalysis, for instance, leverages bench-stable carboxylic acids for diverse transformations like arylation and amination. princeton.edu Mixed ligand complexes involving quinoline-2-carboxylic acid and other N-donor ligands with metals such as Vanadium, Chromium, and Rhodium have been synthesized and characterized, showing various coordination geometries that are fundamental to catalytic activity. uobaghdad.edu.iq This suggests a frontier for exploring the synthesis of metal complexes with this compound and evaluating their potential as catalysts in organic synthesis.

As Ligands in Metal-Catalyzed Reactions

The use of carboxylic acids and their derivatives as ligands in metal-catalyzed reactions is a well-established field. These compounds can coordinate with metal ions, influencing the catalyst's reactivity and selectivity in various organic transformations. For instance, quinoline-2-carboxylic acid has been used to prepare mixed ligand complexes with various transition metals. uobaghdad.edu.iq Similarly, metallaphotoredox catalysis often employs carboxylic acids as adaptive functional groups, utilizing first-row transition metals like nickel and copper to facilitate diverse transformations such as alkylation, arylation, and amination. nih.govprinceton.edu

Despite this broad context, specific research detailing the application of This compound or its derivatives as ligands in metal-catalyzed reactions is not available in the provided search results.

As Organocatalysts or Co-catalysts

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a significant area of modern chemistry. While various heterocyclic compounds are explored for their catalytic potential, there is no specific information within the retrieved search results demonstrating the use of This compound derivatives as organocatalysts or co-catalysts. Research in this area tends to focus on other scaffolds, such as the use of acids like camphorsulfonic acid or diphenylphosphinic acid in the synthesis of different heterocyclic systems like quinazolinones. nih.gov

In Vitro Biological Activity Investigations (excluding human clinical trials)

Antimicrobial Properties (in vitro antibacterial and antifungal activity)

The quinoline core is a foundational structure for many antimicrobial agents. Numerous studies have explored the antibacterial and antifungal activities of various quinoline carboxylic acid derivatives. For example, series of 2-alkylsulfanyl-3-quinoline carboxylic acids and 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have been synthesized and screened for antimicrobial properties. tsijournals.comnih.gov Other research has focused on 2-phenyl-quinoline-4-carboxylic acid derivatives, with some compounds showing notable activity against Staphylococcus aureus and Escherichia coli. mdpi.comresearchgate.net

However, the search results lack specific studies on the in vitro antibacterial or antifungal activity of derivatives of This compound .

A primary mechanism of action for many quinolone-based antibacterial drugs is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication. While this mechanism is well-documented for the broader class of fluoroquinolone antibiotics, no specific data was found regarding the inhibition of DNA gyrase, peptide deformylase, or other bacterial enzymes by This compound derivatives.

Antimalarial Activity (in vitro mechanisms, not clinical efficacy)

Quinoline-based compounds, such as chloroquine, have historically been cornerstones of antimalarial therapy. Research into new antimalarial agents continues to explore novel quinoline structures. Studies have reported the in vitro antimalarial activity of various dihydropyrimidine (B8664642) derivatives bearing a quinolinyl residue and 2,4-diaminoquinazoline derivatives against Plasmodium falciparum. mdpi.comnih.gov

There is no information in the provided search results regarding the in vitro antimalarial activity or mechanisms of action for derivatives of This compound .

Antitumor and Anticancer Properties (in vitro cell line studies)

The anticancer potential of quinoline derivatives is an active area of investigation. Numerous studies have demonstrated the cytotoxic effects of various quinoline scaffolds against a range of cancer cell lines. For example, 2-styryl-quinoline carboxylic acids, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, and 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and target specific enzymes like SIRT3. researchgate.netmdpi.comfrontiersin.orgnih.gov These studies often report IC₅₀ values against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). mdpi.comnih.gov

Despite the extensive research into other quinoline structures, no in vitro cell line studies or data on the antitumor properties of This compound derivatives were identified in the search results.

Other Investigated In Vitro Activities (e.g., Anti-inflammatory, Antiviral, Antituberculosis, Antioxidant)

Beyond their primary applications, derivatives of this compound and related quinoline carboxylic acids have been explored for a variety of other potential therapeutic properties in vitro. These investigations have revealed promising activities in the realms of anti-inflammatory, antiviral, antituberculosis, and antioxidant effects, highlighting the versatility of the quinoline scaffold in medicinal chemistry.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of quinoline carboxylic acid derivatives. For instance, an evaluation of various quinoline derivatives identified that quinoline-3-carboxylic acid and quinoline-4-carboxylic acid exhibit notable anti-inflammatory properties. nih.gov In a study using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, these compounds showed significant anti-inflammatory effects. nih.gov

The synthesis of hybrid molecules combining quinoline and thiazolidinedione nuclei has also been explored as a strategy to develop new anti-inflammatory agents. dntb.gov.uaresearchgate.net These hybrid compounds have been investigated for their ability to modulate the production of pro-inflammatory cytokines, which are key mediators in the inflammatory cascade. dntb.gov.ua The rationale behind this approach is that combining two pharmacologically active scaffolds may lead to synergistic effects and enhanced therapeutic potential. dntb.gov.uaresearchgate.net

Further research into carboxyl-containing quinazolines, a related class of heterocyclic compounds, has also shown promising anti-inflammatory activity in in vivo models. zsmu.edu.ua For example, (quinazoline-4(3H)-ylidene)hydrazides of dicarboxylic acids were found to inhibit carrageenan-induced paw edema, with some compounds showing activity comparable to the reference drug, diclofenac (B195802) sodium. zsmu.edu.ua

Table 1: In Vitro Anti-inflammatory Activity of Quinoline Carboxylic Acid Derivatives

Compound Assay Cell Line/Model Key Findings Reference
Quinoline-3-carboxylic acid LPS-induced inflammation RAW264.7 mouse macrophages Appreciable anti-inflammatory affinity nih.gov
Quinoline-4-carboxylic acid LPS-induced inflammation RAW264.7 mouse macrophages Appreciable anti-inflammatory affinity nih.gov
Thiazolidinedione-quinoline hybrids Cytokine modulation Not specified Involvement in modulating cytokines in the inflammatory cascade dntb.gov.uaresearchgate.net
(Quinazoline-4(3H)-ylidene)hydrazides of dicarboxylic acids Carrageenan-induced paw edema In vivo model Inhibition of edema by 17.0–50.0% zsmu.edu.ua

Antiviral Activity

The investigation of the antiviral properties of quinoline derivatives has yielded some interesting results, although research specifically on this compound derivatives is limited. One study on novel 2,3-disubstituted quinazolin-4(3H)-ones, which share a similar heterocyclic core, demonstrated in vitro antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and vaccinia viruses. researchgate.netsemanticscholar.org Specifically, the compound 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid was highlighted for its distinct antiviral effects. researchgate.net

In the context of the SARS-CoV-2 virus, a derivative of indole-3-carboxylic acid was found to completely inhibit viral replication in vitro at a concentration of 52.0 μM. nih.gov While not a quinoline derivative, this finding underscores the potential of carboxylic acid-containing heterocyclic compounds as a source for antiviral drug discovery. nih.gov Other research has explored pyrazine-2-carboxylic acid derivatives, which have shown the ability to suppress the replication of the pandemic influenza A virus strain in MDCK cell cultures. sciforum.net

Table 2: In Vitro Antiviral Activity of Related Heterocyclic Carboxylic Acid Derivatives

Compound/Derivative Class Virus Cell Line Key Findings Reference
5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid Herpes Simplex Virus (HSV), Vaccinia Virus HEL Exhibited distinct antiviral activity researchgate.netsemanticscholar.org
Indole-3-carboxylic acid derivative SARS-CoV-2 Vero-E6 Complete inhibition of viral replication at 52.0 μM nih.gov
Pyrazine-2-carboxylic acid derivative with Trp-OMe Influenza A/H1N1 MDCK Suppressed replication of the pandemic influenza A virus strain sciforum.net

Antituberculosis Activity

The quinoline scaffold has been a significant source of inspiration for the development of antituberculosis agents. Several studies have focused on the synthesis and evaluation of quinoline derivatives against Mycobacterium tuberculosis. One such study described the synthesis of 2,4-diarylquinolines and their evaluation for growth inhibitory activity towards M. tuberculosis H37Rv. doi.org

Another area of investigation has been on arylated quinoline carboxylic acids as potential inhibitors of M. tuberculosis DNA gyrase, a crucial enzyme for bacterial replication. nih.gov These compounds have shown activity against both replicating and non-replicating M. tuberculosis. nih.gov Furthermore, 2,4-disubstituted pyridine (B92270) derivatives, which are structurally related to quinolines, have demonstrated significant bactericidal activity against M. tuberculosis located intracellularly within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org

Table 3: In Vitro Antituberculosis Activity of Quinoline and Related Derivatives

Compound/Derivative Class Target/Strain Assay Key Findings Reference
2,4-Diarylquinolines M. tuberculosis H37Rv Growth inhibition assay Two derivatives were identified as lead compounds doi.org
Arylated quinoline carboxylic acids M. tuberculosis DNA gyrase Not specified Activity against replicating and non-replicating M. tuberculosis nih.gov
2,4-Disubstituted quinolines M. tuberculosis H37Rv Microplate Alamar Blue Assay Not specified researchgate.net
2,4-Disubstituted pyridine derivatives Intracellular M. tuberculosis Not specified Significant bactericidal activity frontiersin.org

Antioxidant Activity

The antioxidant potential of quinoline-4-carboxylic acid derivatives has been explored through various in vitro assays. One study synthesized two such derivatives from isatin (B1672199) and evaluated their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. ui.ac.idui.ac.id The results indicated that the synthesized compounds had a better inhibitory effect than the starting material, isatin. ui.ac.idui.ac.id Specifically, at a concentration of 5 mg/L, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed inhibition percentages of approximately 30.25% and 40.43%, respectively. ui.ac.idui.ac.id

Another study investigated the antioxidant activity of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids in a model of oxidative stress induced by hydrogen peroxide in an E. coli cell culture. researchgate.net This research identified compounds with antioxidant activity that exceeded that of the reference standard, trolox. researchgate.net However, it is worth noting that a different study that examined 14 quinoline compounds found that they lacked antioxidative DPPH radical scavenging capacities when compared to ascorbic acid. nih.gov

Table 4: In Vitro Antioxidant Activity of Quinoline Carboxylic Acid Derivatives

Compound Assay Model/System Key Findings Reference
2-Methylquinoline-4-carboxylic acid DPPH assay Chemical assay ~30.25% inhibition at 5 mg/L ui.ac.idui.ac.id
2-(4-Methylphenyl)quinoline-4-carboxylic acid DPPH assay Chemical assay ~40.43% inhibition at 5 mg/L ui.ac.idui.ac.id
2-Aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids Oxidative stress model E. coli cell culture Some compounds showed higher activity than trolox researchgate.net
14 Quinoline compounds DPPH radical scavenging Chemical assay Lacked antioxidative capacity compared to ascorbic acid nih.gov

Future Research Directions

Development of Novel Synthetic Routes

The advancement of research into 2,4-Dimethylquinoline-7-carboxylic acid is intrinsically linked to the efficiency and versatility of its synthesis. While classical methods such as the Pfitzinger and Doebner reactions provide foundational routes to the quinoline (B57606) core, future research should focus on the development of more sophisticated and efficient synthetic strategies. nih.govresearchgate.net

Future synthetic endeavors could explore the following:

Optimization of Existing Protocols: A systematic investigation into reaction conditions for established methods, such as solvent, temperature, and catalyst, could lead to significant improvements in yield and purity.

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to dramatically reduce reaction times and improve yields, offering a greener and more efficient alternative to conventional heating.

Flow Chemistry Approaches: Continuous flow synthesis could offer superior control over reaction parameters, leading to higher reproducibility and scalability, which is crucial for producing larger quantities of the compound for extensive testing.

Novel Catalytic Systems: The exploration of new catalysts, including transition metal catalysts and organocatalysts, could open up new pathways for the construction of the quinoline ring system, potentially allowing for the introduction of greater molecular diversity. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, could be adapted for the late-stage functionalization of a pre-formed quinoline core. nih.gov

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Optimized Classical Methods Well-understood mechanisms, readily available starting materials.Improving yields and reducing byproducts through systematic optimization of reaction conditions.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, and often milder conditions.Developing and validating specific microwave protocols for the synthesis of this compound.
Flow Chemistry High reproducibility, scalability, and enhanced safety.Designing and implementing a continuous flow process for the multi-step synthesis of the target compound.
Novel Catalytic Systems Access to new chemical space, potential for asymmetric synthesis.Screening and development of novel catalysts for key bond-forming reactions in the synthesis.

Exploration of New Derivatization Strategies

To fully elucidate the potential of this compound, a comprehensive exploration of its chemical space through derivatization is essential. Future work should focus on creating a library of analogs by modifying key positions on the molecule to establish robust structure-activity relationships (SAR). nih.gov

Key derivatization strategies for future research include:

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to a variety of esters, amides, and other bioisosteres can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. frontiersin.org

Functionalization of the Methyl Groups: The methyl groups at the 2- and 4-positions could be functionalized, for example, through oxidation to aldehydes or carboxylic acids, or via halogenation, providing handles for further elaboration.

Substitution on the Quinoline Ring: Introduction of a diverse range of substituents (e.g., halogens, nitro groups, amines, methoxy (B1213986) groups) at various positions on the quinoline ring can modulate the electronic and steric properties of the molecule, which is crucial for optimizing biological activity. nih.gov

A table outlining potential derivatization strategies and their rationale is provided below:

Position of DerivatizationProposed ModificationsRationale
7-Carboxylic Acid Esters, Amides, TetrazolesTo modulate solubility, membrane permeability, and interactions with biological targets.
2- and 4-Methyl Groups Hydroxymethyl, Carboxaldehyde, TrifluoromethylTo introduce new hydrogen bonding capabilities and alter metabolic stability.
Quinoline Ring (e.g., C5, C6, C8) Halogens, Alkoxy, Amino, Nitro groupsTo fine-tune electronic properties and explore new interactions with target proteins.

Advanced Spectroscopic and Computational Characterization

A deeper understanding of the structural and electronic properties of this compound at the molecular level is crucial for rational drug design and the development of new applications. While standard spectroscopic techniques provide basic characterization, future research should employ advanced methods to gain more detailed insights.

Future characterization efforts could include:

Advanced NMR Techniques: Two-dimensional NMR experiments, such as HSQC and HMBC, can be used to unambiguously assign all proton and carbon signals, while NOESY can provide information about the spatial proximity of atoms.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation and intermolecular interactions of the compound.

Computational Modeling: High-level density functional theory (DFT) calculations can be used to model the geometric and electronic structure of the molecule, as well as to predict its spectroscopic properties. chemicalbook.com More advanced techniques like Car–Parrinello molecular dynamics (CPMD) and path integral molecular dynamics (PIMD) could be employed to study the dynamics of intramolecular hydrogen bonds and other non-covalent interactions. mdpi.com The use of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) theories could further elucidate the nature of chemical bonds and intermolecular interactions. mdpi.com

Uncovering Emerging Non-Clinical Applications in Material Science and Catalysis

Beyond its potential biological applications, the unique structural and electronic properties of this compound make it an interesting candidate for applications in material science and catalysis.

Future research in this area could focus on:

Development of Novel Ligands: The quinoline nitrogen and the carboxylic acid group provide potential coordination sites for metal ions, suggesting that the compound could serve as a ligand in the design of novel metal complexes with interesting photophysical or catalytic properties.

Functional Materials: The rigid, aromatic structure of the quinoline core could be exploited in the development of organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Metallaphotoredox Catalysis: Carboxylic acids are known to be useful in metallaphotoredox catalysis. princeton.edu Future studies could investigate the potential of this compound to participate in or mediate such catalytic cycles.

Deeper Mechanistic Understanding of In Vitro Biological Interactions

To advance the development of this compound as a potential therapeutic agent, a thorough understanding of its interactions with biological targets at the molecular level is imperative.

Future mechanistic studies should include:

Target Identification and Validation: High-throughput screening and chemoproteomics approaches can be used to identify the specific protein targets of the compound.

Enzyme Inhibition Assays: For identified targets, detailed kinetic studies should be performed to determine the mechanism of inhibition.

Molecular Docking and Dynamics Simulations: In silico modeling can provide valuable insights into the binding mode of the compound within the active site of its target protein, helping to rationalize observed SAR and guide the design of more potent analogs. frontiersin.org

Co-crystallization Studies: Obtaining a co-crystal structure of the compound bound to its target protein would provide the most detailed picture of the binding interactions and serve as a powerful tool for structure-based drug design. nih.govnih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, material science, and catalysis.

Q & A

Q. What are the recommended synthetic routes for 2,4-dimethylquinoline-7-carboxylic acid, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis via Cyclocondensation: Start with 7-aminoquinoline derivatives and employ a modified Gould-Jacobs reaction. Use acetic anhydride as a solvent and cyclizing agent under reflux (120–140°C for 6–8 hours) .
  • Functional Group Introduction: Methyl groups at positions 2 and 4 can be introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. Carboxylic acid at position 7 is typically achieved through hydrolysis of a nitrile or ester precursor under acidic (HCl/H₂SO₄) or basic (NaOH/EtOH) conditions .
  • Intermediate Characterization: Use LC-MS for purity assessment, ¹H/¹³C NMR to confirm substitution patterns, and IR spectroscopy to validate carboxylic acid formation (broad O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Spill Management: Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). Dispose as hazardous organic waste .
  • Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers .

Q. How can the solubility and stability of this compound be optimized for biological assays?

Methodological Answer:

  • Solubility Enhancement: Use DMSO for stock solutions (≤10 mM). For aqueous buffers, adjust pH to 7–8 with NaOH to deprotonate the carboxylic acid and improve solubility .
  • Stability Testing: Perform accelerated degradation studies under UV light, varying pH (3–9), and temperatures (4°C, 25°C, 37°C). Monitor via HPLC to identify degradation products .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation at position 6) affect the compound’s bioactivity?

Methodological Answer:

  • SAR Analysis: Introduce halogens (Cl, F) via electrophilic substitution or directed ortho-metalation. Test modified compounds against bacterial targets (e.g., E. coli DNA gyrase) to evaluate potency shifts.
  • Data Interpretation: Compare IC₅₀ values and binding affinity (via SPR or ITC). Fluorination at position 6 may enhance membrane permeability but reduce target specificity due to steric effects .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation: Combine 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, methyl groups at positions 2 and 4 may show coupling in NOESY spectra due to proximity .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data. Discrepancies >0.5 ppm suggest conformational isomers or impurities .

Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS/MS: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) with MRM detection. Limit of quantification (LOQ) can reach 0.1 ng/mL for residual solvents .
  • X-ray Crystallography: Resolve crystal structures to confirm regiochemistry of methyl groups and rule out positional isomers .

Q. How does the compound’s photostability impact its applicability in long-term pharmacological studies?

Methodological Answer:

  • Photodegradation Assays: Expose samples to UV-A (320–400 nm) for 24–72 hours. Analyze degradation kinetics via LC-MS.
  • Stabilization Strategies: Add antioxidants (e.g., BHT) or use amber glassware. Note that carboxylic acid groups may form photolytic byproducts (e.g., quinone methides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.